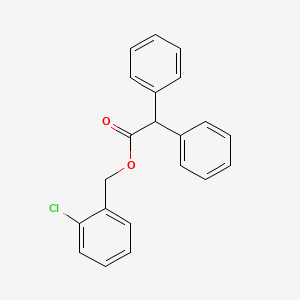

2-chlorobenzyl diphenylacetate

Description

Historical Perspectives and Genesis in Chemical Synthesis Research

The history of 2-chlorobenzyl diphenylacetate is not marked by a singular, seminal discovery but is rather understood through the development of general esterification methodologies. The synthesis of esters, a cornerstone of organic chemistry, has evolved significantly over the past century. nih.govresearchgate.net Classic methods such as Fischer-Speier esterification, while robust, often require harsh acidic conditions. The genesis of compounds like this compound is more closely tied to the advent of milder, more versatile coupling reactions that allow for the formation of ester bonds under neutral or near-neutral conditions. nih.gov

The likely synthetic routes to this compound involve the reaction of diphenylacetic acid with 2-chlorobenzyl alcohol or the nucleophilic substitution of a 2-chlorobenzyl halide with a diphenylacetate salt. These transformations are representative of fundamental reaction classes in organic synthesis. evitachem.com For instance, the Mitsunobu reaction, developed in the 1960s, provides a powerful method for converting alcohols to esters with inversion of stereochemistry, using reagents like triphenylphosphine (B44618) and a dialkyl azodicarboxylate. organic-chemistry.org While no specific paper details the first synthesis of this compound, its creation is an implicit outcome of these well-established synthetic protocols. The esterification of various carboxylic acids with benzyl (B1604629) alcohol and its derivatives is a common practice, and numerous methods have been developed to achieve this transformation efficiently. nih.govscielo.br

Significance in Contemporary Organic and Materials Chemistry Investigations

The direct significance of this compound in contemporary research appears to be limited, as evidenced by a scarcity of dedicated studies. However, its constituent parts—the chlorinated aromatic ring and the diphenylacetate moiety—are of considerable interest in several fields.

In materials science, chlorinated organic compounds are sometimes used as monomers or additives in the synthesis of polymers with specific properties, such as flame retardancy or modified refractive indices. mdpi.com The presence of a chlorine atom on the benzyl group of this compound makes it a potential candidate for incorporation into polymer backbones or as a plasticizer, although such applications have not been specifically reported for this compound. The field of materials science is continually exploring new monomers and functional molecules to create "pluripotent" materials with tunable properties. mdpi.com

In organic chemistry, the diphenylacetate group is a bulky ester moiety that can influence the steric and electronic properties of a molecule. Esters of diphenylacetic acid are intermediates in various synthetic pathways. ebi.ac.uk The 2-chlorobenzyl group itself is a useful building block, with the chlorine atom providing a site for further functionalization through nucleophilic substitution or cross-coupling reactions. organic-chemistry.org

Structural Framework and Relevance of Chlorinated Benzyl and Diphenylacetate Moieties in Research

The molecular structure of this compound consists of a diphenylacetic acid moiety esterified with a 2-chlorobenzyl alcohol. The key structural features are the ester linkage (-COO-), the two phenyl rings attached to the α-carbon of the acetate (B1210297) group, and the benzyl group bearing a chlorine atom at the ortho position.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₇ClO₂ |

| Molecular Weight | 336.82 g/mol |

Note: Data is compiled from chemical supplier databases. arctomsci.com

The 2-chlorobenzyl moiety is a common structural motif in organic chemistry. The chlorine atom is an electron-withdrawing group, which influences the reactivity of the aromatic ring and the benzylic position. nih.gov The presence of chlorine can also impart specific physical properties, such as increased density and boiling point compared to the non-chlorinated analogue. The position of the chlorine atom (ortho) can introduce steric hindrance, which may affect reaction rates and molecular conformation.

The diphenylacetate moiety is characterized by the presence of two phenyl groups on the α-carbon. This makes the α-proton relatively acidic and confers significant steric bulk. Diphenylacetic acid and its derivatives are used as precursors in the synthesis of various compounds. ebi.ac.uk The ester bond itself is a planar structure that can be susceptible to hydrolysis under acidic or basic conditions, which would yield diphenylacetic acid and 2-chlorobenzyl alcohol. evitachem.com

Current Research Gaps and Future Directions in Scholarly Inquiry Pertaining to this compound

The most significant research gap concerning this compound is the near-total absence of dedicated scholarly articles. While the synthesis is straightforward based on established methods, there is a lack of published data on its specific properties, reactivity, and potential applications.

Future research could be directed towards several areas:

Detailed Physicochemical Characterization: A comprehensive study of its physical properties, including melting point, solubility in various solvents, and crystallographic structure, is needed. X-ray crystallography would provide definitive information on its solid-state conformation. ebi.ac.uk

Exploration in Materials Science: Research could investigate its potential as a monomer for polyester (B1180765) synthesis or as a functional additive in polymer formulations. Its impact on properties like thermal stability, flame retardancy, and mechanical strength could be systematically evaluated. mdpi.com

Chemical Reactivity Studies: A detailed investigation of its reactivity would be valuable. This could include studies on the hydrolysis of the ester bond, nucleophilic substitution of the benzyl chloride, and further functionalization of the aromatic rings.

Biological Screening: Although outside the strict scope of this chemical article, the diphenylacetate moiety is present in some biologically active compounds. A foundational study of its basic biological properties in simple assays could be a starting point for further investigation, while carefully avoiding any analysis of dosage or adverse effects.

In essence, this compound represents a molecular entity that is readily accessible through standard synthetic chemistry but remains a blank slate in terms of dedicated academic research. The existing knowledge of its constituent parts suggests potential avenues for future investigation in both organic and materials chemistry.

Properties

IUPAC Name |

(2-chlorophenyl)methyl 2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClO2/c22-19-14-8-7-13-18(19)15-24-21(23)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIXAHGFJQNWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Chlorobenzyl Diphenylacetate

Established Synthetic Routes and Reaction Optimizations

Established methods for the synthesis of 2-chlorobenzyl diphenylacetate primarily revolve around the direct formation of the ester linkage from its corresponding carboxylic acid and alcohol precursors, as well as multistep sequences starting from more fundamental building blocks.

Esterification Reactions Involving Diphenylacetic Acid and 2-Chlorobenzyl Alcohol Derivatives

The most direct and conventional approach for synthesizing this compound is through the esterification of diphenylacetic acid with 2-chlorobenzyl alcohol. This reaction is typically acid-catalyzed, a classic example being the Fischer-Speier esterification. In this process, a protic acid, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of diphenylacetic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by 2-chlorobenzyl alcohol. The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of one of the reactants or to remove the water formed during the reaction, often by azeotropic distillation.

The general reaction can be represented as follows:

(C₆H₅)₂CHCOOH + ClC₆H₄CH₂OH ⇌ (C₆H₅)₂CHCOOCH₂C₆H₄Cl + H₂O

Optimization of this reaction involves careful control of temperature, reaction time, and the choice of catalyst. While strong mineral acids are effective, they can sometimes lead to side reactions, such as dehydration of the alcohol or charring. The use of solid acid catalysts is a viable alternative that can simplify product purification and catalyst recovery. researchgate.netoru.edu

| Parameter | Typical Conditions | Notes |

| Reactants | Diphenylacetic acid, 2-Chlorobenzyl alcohol | Stoichiometric or slight excess of one reactant |

| Catalyst | H₂SO₄, p-TsOH, Solid acids (e.g., zeolites, sulfated zirconia) | Catalyst loading typically 1-5 mol% |

| Solvent | Toluene, Benzene (B151609), or neat reactants | A solvent that forms an azeotrope with water is often used |

| Temperature | 80-140 °C (reflux) | Dependent on the solvent and reactants |

| Reaction Time | 4-24 hours | Monitored by TLC or GC |

| Work-up | Neutralization, extraction, and purification by chromatography or recrystallization | Removal of acidic catalyst and unreacted starting materials is crucial |

Advanced Catalytic Approaches in Ester Synthesis (e.g., Palladium-catalyzed reactions)

While traditional acid catalysis is widely used, advanced catalytic systems offer milder reaction conditions and potentially higher selectivity. Palladium-catalyzed reactions, for instance, have been explored for the synthesis of various esters, including those with diarylmethyl moieties. nih.gov One plausible, though not explicitly reported for this specific compound, palladium-catalyzed approach could involve the cross-coupling of a diarylmethyl ester with an appropriate aryl or benzyl (B1604629) halide. For the synthesis of this compound, a more likely advanced catalytic route would be the direct esterification using a Lewis acid catalyst. Lewis acids such as zinc(II) salts have been shown to be effective for the esterification of fatty acids and can be recycled. nih.govacs.org

Another potential advanced route is the palladium-catalyzed hydroesterification of diarylmethyl carbinols, which has been developed for the synthesis of chiral dihydrocoumarins. researchgate.net While this specific reaction leads to a cyclic product, the underlying principle of palladium-catalyzed ester formation from an alcohol could potentially be adapted for the synthesis of this compound.

Multistep Synthesis Strategies from Precursors (e.g., 2-chlorobenzaldehyde (B119727) derivatives, diphenylacetylene (B1204595) derivatives)

A common route to diphenylacetic acid begins with benzaldehyde (B42025). Two molecules of benzaldehyde can undergo a benzoin (B196080) condensation, catalyzed by thiamine (B1217682) or cyanide, to form benzoin. libretexts.orgweebly.com The benzoin is then oxidized to benzil (B1666583) using an oxidizing agent like nitric acid or copper(II) acetate (B1210297). Finally, a benzilic acid rearrangement of benzil, typically induced by a strong base like potassium hydroxide, yields benzilic acid. odinity.comyoutube.com The benzilic acid can then be reduced to diphenylacetic acid.

The synthesis of 2-chlorobenzyl alcohol can be achieved through the reduction of 2-chlorobenzaldehyde. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). 2-Chlorobenzaldehyde itself can be synthesized from 2-chlorotoluene (B165313) through various oxidation methods.

An alternative conceptual pathway to the diphenylacetate core could start from diphenylacetylene. However, the direct conversion of diphenylacetylene to diphenylacetic acid is not a standard or straightforward transformation.

A plausible multistep synthesis is outlined below:

Synthesis of Diphenylacetic Acid:

Benzoin Condensation: 2 x C₆H₅CHO → C₆H₅CH(OH)C(O)C₆H₅ (Benzoin)

Oxidation: C₆H₅CH(OH)C(O)C₆H₅ → C₆H₅C(O)C(O)C₆H₅ (Benzil)

Benzilic Acid Rearrangement: C₆H₅C(O)C(O)C₆H₅ → (C₆H₅)₂C(OH)COOH (Benzilic Acid)

Reduction: (C₆H₅)₂C(OH)COOH → (C₆H₅)₂CHCOOH (Diphenylacetic Acid)

Synthesis of 2-Chlorobenzyl Alcohol:

Oxidation of 2-Chlorotoluene: ClC₆H₄CH₃ → ClC₆H₄CHO (2-Chlorobenzaldehyde)

Reduction of 2-Chlorobenzaldehyde: ClC₆H₄CHO → ClC₆H₄CH₂OH (2-Chlorobenzyl Alcohol)

Final Esterification:

(C₆H₅)₂CHCOOH + ClC₆H₄CH₂OH → (C₆H₅)₂CHCOOCH₂C₆H₄Cl

Novel Synthetic Methodologies Under Investigation

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly being applied to ester synthesis. A key focus is the replacement of corrosive and difficult-to-separate homogeneous acid catalysts with reusable solid acid catalysts. Materials such as zeolites, sulfated zirconia, and functionalized resins have demonstrated high activity in esterification reactions. researchgate.netoru.edursc.org These catalysts can be easily filtered off from the reaction mixture, simplifying the workup procedure and allowing for their reuse, which is both economically and environmentally advantageous.

The use of greener solvents or even solvent-free conditions is another important aspect of green chemistry in this context. For the synthesis of this compound, conducting the esterification neat (without a solvent) at an elevated temperature could be a viable green alternative, provided the reactants are thermally stable.

| Green Chemistry Approach | Advantages | Potential Application to this compound Synthesis |

| Solid Acid Catalysis | Reusable catalyst, simplified workup, reduced corrosive waste | Esterification of diphenylacetic acid and 2-chlorobenzyl alcohol using a solid acid catalyst like sulfated zirconia. |

| Solvent-Free Reactions | Reduced solvent waste, higher reaction concentration | Neat reaction of the acid and alcohol at elevated temperatures. |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradable catalyst | Lipase-catalyzed transesterification could be a potential route, although sterically hindered substrates can be challenging. mdpi.com |

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous synthesis, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, high-throughput production. riken.jpgoogle.com For the synthesis of this compound, a continuous flow process could be designed where solutions of diphenylacetic acid and 2-chlorobenzyl alcohol, along with a catalyst, are pumped through a heated reactor coil. The product would be collected continuously at the outlet. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purity.

A packed-bed reactor containing a solid acid catalyst is particularly well-suited for continuous flow esterification. This setup combines the benefits of heterogeneous catalysis with the efficiencies of flow processing. The reactants would continuously flow through the catalyst bed, and the ester product would be collected downstream. riken.jp

Chemo- and Regioselective Synthesis Strategies

While the synthesis of this compound itself does not present significant regiochemical challenges due to the defined connectivity of its precursors, chemo- and regioselectivity become critical when dealing with more complex starting materials bearing multiple reactive sites.

For instance, if the diphenylacetic acid moiety were to contain other reactive functional groups, a chemoselective approach would be necessary. This could involve the use of protecting groups to temporarily block other reactive sites, ensuring that the esterification occurs exclusively at the desired carboxylic acid group.

Regioselectivity would be a key consideration if the benzyl alcohol precursor contained additional hydroxyl groups or other nucleophilic centers. In such cases, selective activation of the target hydroxyl group or the use of protecting groups would be essential to direct the esterification to the correct position. The choice of solvent and reaction conditions can also influence the selectivity of the reaction.

Derivatization and Functionalization Studies

The structure of this compound offers several avenues for derivatization and functionalization, allowing for the synthesis of a diverse range of analogs. These modifications can be targeted at the ester linkage, the chlorobenzyl moiety, or the diphenylacetate moiety.

Chemical Transformations of the Ester Linkage

The ester group is a versatile functional handle for further chemical transformations.

Hydrolysis: The ester can be hydrolyzed back to 2-chlorobenzyl alcohol and diphenylacetic acid under either acidic or basic conditions. This reaction can be useful for cleaving the molecule at a specific stage of a larger synthetic sequence.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can lead to the formation of a new ester, replacing the 2-chlorobenzyl group with a different alcohol moiety.

Reduction: The ester can be reduced to yield 2-chlorobenzyl alcohol and 2,2-diphenylethanol. Strong reducing agents like lithium aluminum hydride are typically required for this transformation.

Aminolysis: Reaction with an amine can cleave the ester bond to form the corresponding amide of diphenylacetic acid and 2-chlorobenzyl alcohol.

| Transformation | Reagents | Products |

| Hydrolysis | H₃O⁺ or OH⁻ | 2-Chlorobenzyl alcohol, Diphenylacetic acid |

| Transesterification | R'OH, H⁺ or base | 2,2-Diphenylacetate of R', 2-Chlorobenzyl alcohol |

| Reduction | LiAlH₄ | 2-Chlorobenzyl alcohol, 2,2-Diphenylethanol |

| Aminolysis | R'NH₂ | N-R'-2,2-diphenylacetamide, 2-Chlorobenzyl alcohol |

Modifications on the Chlorobenzyl Moiety

The 2-chlorobenzyl portion of the molecule provides opportunities for modification, primarily centered around the chlorine substituent.

Nucleophilic Aromatic Substitution: The chlorine atom can potentially be displaced by strong nucleophiles under forcing conditions, although this is generally difficult on an unactivated aromatic ring.

Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, or amino groups, at the 2-position of the benzyl ring.

Grignard Reagent Formation: While challenging due to the presence of the ester group, it might be possible under carefully controlled conditions to form a Grignard reagent from the chlorobenzyl moiety, which could then be reacted with various electrophiles.

| Reaction | Reagents/Catalyst | Potential Products |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Arylbenzyl diphenylacetate |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-(Amino)benzyl diphenylacetate |

| Stille Coupling | Organostannane, Pd catalyst | 2-(Organo)benzyl diphenylacetate |

Modifications on the Diphenylacetate Moiety

The two phenyl rings of the diphenylacetate moiety are susceptible to electrophilic aromatic substitution.

Halogenation, Nitration, Sulfonation, Friedel-Crafts Reactions: Standard electrophilic aromatic substitution reactions can be performed on the phenyl rings. The directing effects of the existing substituents would influence the position of the incoming electrophile. The ester group is a deactivating, meta-directing group, which would likely direct incoming electrophiles to the meta positions of the phenyl rings.

Functional Group Interconversion: If substituents are introduced onto the phenyl rings, they can be further modified. For example, a nitro group can be reduced to an amino group, which can then undergo a wide range of subsequent reactions.

| Reaction | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | 2-Chlorobenzyl (nitro-diphenyl)acetate |

| Halogenation | X₂, Lewis Acid | 2-Chlorobenzyl (halo-diphenyl)acetate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Chlorobenzyl (acyl-diphenyl)acetate |

Synthesis of Analogs and Structural Homologs for Comparative Studies

The synthesis of analogs and structural homologs is crucial for establishing structure-activity relationships. This can be achieved by systematically varying each component of the this compound molecule.

Varying the Benzyl Moiety: A range of substituted benzyl alcohols or benzyl halides can be used in the synthesis. This includes isomers (3-chlorobenzyl, 4-chlorobenzyl), analogs with different halogens (bromo, fluoro), or substituents with varying electronic properties (methoxy, nitro).

Varying the Acyl Moiety: Diphenylacetic acid can be replaced with other carboxylic acids. This could include aliphatic acids, other aryl-substituted acetic acids (e.g., di(4-methylphenyl)acetic acid), or heterocyclic carboxylic acids.

Introducing Spacers: The connectivity between the benzyl and diphenylacetate groups can be altered. For example, a longer chain alcohol could be used to create a larger ester, or an ether linkage could be incorporated into the benzyl portion.

The systematic synthesis of these analogs would provide a library of compounds for comparative studies, allowing for a detailed investigation of how structural modifications influence the chemical and physical properties of the parent molecule.

Mechanistic Investigations of Reactions Involving 2 Chlorobenzyl Diphenylacetate

Reaction Kinetics and Thermodynamic Analyses

Detailed kinetic and thermodynamic data for reactions specifically involving 2-chlorobenzyl diphenylacetate are not readily found in published research. However, the kinetics of related reactions, such as the solvolysis of benzyl (B1604629) chlorides, have been thoroughly investigated. These studies reveal that the reaction mechanism can shift between a stepwise (SN1-like) and a concerted (SN2-like) pathway depending on the substituents on the benzene (B151609) ring and the nature of the solvent.

For instance, the solvolysis of ring-substituted benzyl chlorides shows a wide range of first-order rate constants. Electron-donating groups on the aromatic ring tend to stabilize the resulting benzylic carbocation, favoring a stepwise mechanism, while electron-withdrawing groups favor a more concerted, SN2-like transition state. The 2-chloro substituent in this compound would be expected to have a modest influence on the reaction rate due to its inductive electron-withdrawing and resonance electron-donating effects.

A hypothetical kinetic study of the hydrolysis of this compound would likely involve monitoring the disappearance of the ester or the appearance of 2-chlorobenzyl alcohol and diphenylacetic acid over time under pseudo-first-order conditions (i.e., with a large excess of water). The observed rate constant (kobs) could then be determined.

Hypothetical Reaction Kinetics Data for Hydrolysis of this compound

| [this compound] (M) | [H₂O] (M) | Temperature (°C) | kobs (s⁻¹) |

|---|---|---|---|

| 0.01 | 55.5 | 25 | Data not available |

| 0.01 | 55.5 | 40 | Data not available |

This table is for illustrative purposes only, as specific experimental data is not available in the reviewed literature.

Thermodynamic analysis would require the determination of activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) from the temperature dependence of the reaction rate. A positive ΔS‡ would be indicative of a more dissociative, SN1-like mechanism, while a negative ΔS‡ would suggest a more ordered, SN2-like transition state.

Elucidation of Reaction Intermediates

The primary reaction intermediate anticipated in reactions of this compound, particularly in polar, protic solvents, is the 2-chlorobenzyl carbocation. The stability of this carbocation is a key factor in determining the reaction mechanism. The chlorine atom at the ortho position can exert both an electron-withdrawing inductive effect, which would destabilize the carbocation, and a weak electron-donating resonance effect.

The formation of such carbocation intermediates in the solvolysis of benzyl chlorides has been inferred from product studies and the application of the Hammett equation. Direct observation and characterization of the 2-chlorobenzyl carbocation would likely require spectroscopic techniques such as NMR or UV-Vis spectroscopy under superacidic conditions or through flash photolysis experiments, though such studies specifically for this cation derived from this compound are not documented in the available literature.

In reactions proceeding through a concerted mechanism, the key species would be the transition state, which would involve the simultaneous breaking of the C-O bond of the ester and the formation of a new bond with a nucleophile.

Stereochemical Outcomes of Reactions

If the benzylic carbon of this compound were a stereocenter (for example, by isotopic labeling or substitution), the stereochemical outcome of its reactions would provide significant insight into the reaction mechanism.

A reaction proceeding purely through a stepwise (SN1-like) mechanism involving a planar carbocation intermediate would be expected to result in racemization , yielding an equal mixture of enantiomeric products.

A reaction proceeding through a concerted (SN2-like) mechanism would lead to inversion of configuration at the benzylic carbon.

Given the structure of this compound, it is achiral. Therefore, studies of its stereochemical outcomes would require the use of a chiral variant or a reaction that creates a new stereocenter. The specific stereochemical outcomes for reactions involving this compound have not been reported.

Role as a Reactant or Intermediate in Complex Organic Transformations

This compound can serve as a precursor to the 2-chlorobenzyl moiety in more complex organic transformations. The diphenylacetate group can function as a leaving group in nucleophilic substitution reactions.

For example, this compound could be used to introduce the 2-chlorobenzyl protecting group onto alcohols, amines, or other nucleophilic functional groups. The ester would react with a nucleophile, releasing the 2-chlorobenzylated product and diphenylacetic acid or its salt.

While there is a lack of specific examples in the literature where this compound is explicitly used as a reactant or intermediate in a multi-step synthesis, its role can be inferred from the known reactivity of similar benzyl esters. The choice of the diphenylacetate leaving group, as opposed to a simpler halide, might be strategic in certain synthetic contexts, potentially influencing solubility, reactivity, or reaction byproducts. However, without concrete examples from research, its specific applications in complex organic transformations remain speculative.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-chlorobenzyl diphenylacetate, distinct signals are expected for each type of proton in the molecule. The diphenylacetate moiety would show a singlet for the methine proton (CH) alpha to the carbonyl group, anticipated to appear in the downfield region due to the influence of the adjacent ester oxygen and two phenyl groups. The aromatic protons of the two phenyl rings would likely appear as a complex multiplet.

The 2-chlorobenzyl group would exhibit a characteristic singlet for the methylene (B1212753) protons (-CH₂-), deshielded by the adjacent oxygen of the ester and the chlorinated aromatic ring. The four protons on the 2-chlorophenyl ring would present as a multiplet in the aromatic region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals include the ester carbonyl carbon, which would be the most downfield signal. The carbon of the methine group in the diphenylacetate portion would also be significantly downfield. The methylene carbon of the 2-chlorobenzyl group would appear at a characteristic chemical shift. The aromatic carbons would produce a series of signals in the typical aromatic region, with the carbon bearing the chlorine atom showing a distinct chemical shift.

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal correlations between coupled protons, particularly within the aromatic rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Predicted NMR Data for this compound

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Carbon Type | Predicted ¹³C Chemical Shift (ppm) |

| Methine (CH) | ~5.0 - 5.5 | Carbonyl (C=O) | ~170 - 175 |

| Methylene (CH₂) | ~5.3 - 5.5 | Methine (CH) | ~75 - 85 |

| Aromatic (H) | ~7.2 - 7.6 | Methylene (CH₂) | ~65 - 70 |

| Aromatic (C) | ~125 - 140 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically in the range of 1735-1750 cm⁻¹ libretexts.org. Other significant absorptions would include the C-O stretching vibrations of the ester group, aromatic C=C stretching bands, and C-H stretching vibrations for both aromatic and aliphatic protons libretexts.orgvscht.cz. The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region.

Raman Spectroscopy

Raman spectroscopy, being complementary to IR, would also be useful. The aromatic ring vibrations are often strong in Raman spectra. The technique can provide additional information on the skeletal vibrations of the molecule, aiding in a more complete vibrational analysis.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O Stretch (Ester) | 1735 - 1750 (Strong) | Weak |

| C-O Stretch (Ester) | 1250 - 1000 (Strong) | Moderate |

| Aromatic C=C Stretch | 1600 - 1450 (Multiple bands) | Strong |

| Aromatic C-H Stretch | 3100 - 3000 (Multiple bands) | Moderate |

| Aliphatic C-H Stretch | 3000 - 2850 (Multiple bands) | Moderate |

| C-Cl Stretch | 800 - 600 (Moderate) | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems. The presence of multiple phenyl rings in this compound suggests that it will absorb in the UV region. The absorption maxima (λ_max) are influenced by the extent of conjugation utoronto.cashimadzu.com. The electronic transitions are expected to be of the π → π* type associated with the aromatic rings. The presence of the chlorine atom and the ester group may cause slight shifts in the absorption bands compared to unsubstituted aromatic hydrocarbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS, LC-MS, GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass of the molecular ion, allowing for the determination of the elemental composition of this compound, confirming its molecular formula.

Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed. The fragmentation pattern would likely involve cleavage of the ester bond. Common fragmentation pathways for esters include the loss of the alkoxy group (2-chlorobenzyloxy radical) to form a diphenylacetyl cation, or the loss of the acyl group (diphenylacetyl radical) to form a 2-chlorobenzyl cation. The presence of a chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments (M and M+2 peaks in a roughly 3:1 ratio) libretexts.org.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Description |

| [C₂₁H₁₇ClO₂]⁺ | 348.09 | Molecular Ion |

| [C₁₄H₁₁O]⁺ | 195.08 | Diphenylacetyl cation |

| [C₇H₆Cl]⁺ | 125.02 | 2-Chlorobenzyl cation |

| [C₆H₄Cl]⁺ | 111.00 | Chlorophenyl cation |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC would be a suitable method for determining the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation of the target compound from any impurities. A UV detector would be appropriate for detection, given the aromatic nature of the molecule. The purity would be determined by the relative area of the peak corresponding to this compound.

Gas Chromatography (GC)

Gas chromatography could also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. The retention time of the compound under specific GC conditions would be a characteristic identifier phenomenex.com. GC coupled with a mass spectrometer (GC-MS) would be a particularly powerful tool, as it would provide both separation and structural identification of the main component and any impurities.

Theoretical and Computational Chemistry Studies of 2 Chlorobenzyl Diphenylacetate

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic and geometric properties of 2-chlorobenzyl diphenylacetate at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. masterorganicchemistry.comacs.org For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are instrumental in optimizing the molecular geometry to find its most stable conformation. pharmaguideline.comwikipedia.org

The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. This reveals the most probable three-dimensional arrangement of the atoms. For this compound, key structural parameters that would be determined include the orientation of the 2-chlorobenzyl group relative to the diphenylacetate moiety and the rotational freedom around the ester linkage.

The following table presents hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C(ester carbonyl) | O(ester) | - | - | 1.35 |

| O(ester) | C(benzyl) | - | - | 1.45 | |

| C(aromatic) | Cl | - | - | 1.74 | |

| Bond Angle (°) | O(ester) | C(ester carbonyl) | C(diphenyl) | - | 123.0 |

| C(ester carbonyl) | O(ester) | C(benzyl) | - | 116.0 | |

| Dihedral Angle (°) | C(diphenyl) | C(ester carbonyl) | O(ester) | C(benzyl) | 180.0 (trans) |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. fiveable.meacs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate energies and molecular properties. acs.org While computationally more demanding than DFT, they are valuable for benchmarking results and for systems where electron correlation effects are particularly important. rsc.org

For this compound, high-accuracy ab initio calculations could be used to refine the geometric parameters obtained from DFT and to calculate more precise electronic properties, such as ionization potential and electron affinity. These calculations would provide a deeper understanding of the molecule's intrinsic stability and electronic behavior.

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. acs.org It provides a localized picture of the electron density in terms of Lewis-like structures, revealing donor-acceptor interactions and charge transfer phenomena. acs.org

In this compound, NBO analysis would likely identify several key interactions:

Hyperconjugation: Delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals. A significant interaction would be expected between the lone pair orbitals of the ester oxygen atoms and the π* anti-bonding orbitals of the carbonyl group and the aromatic rings.

Charge Distribution: NBO analysis calculates the natural atomic charges, providing insight into the electrostatic nature of the molecule. The chlorine atom and the oxygen atoms are expected to carry partial negative charges, while the carbonyl carbon and the carbons attached to these electronegative atoms would have partial positive charges.

The following table illustrates potential donor-acceptor interactions and their stabilization energies as would be predicted by an NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(carbonyl) | π(C=O) | ~45 |

| LP(2) O(ester) | π(C=O) | ~30 |

| π(C-C) phenyl | π(C=O) | ~5 |

| π(C-C) chlorobenzyl | σ(C-Cl) | ~2 |

Note: The data in this table is hypothetical and based on typical values observed in similar molecules, as specific NBO analysis data for this compound is not available in published literature.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. wikipedia.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. umass.edu

For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylacetate moiety, particularly the phenyl rings. The LUMO is likely to be distributed over the 2-chlorobenzyl ring and the ester carbonyl group, which are more electron-deficient. A smaller HOMO-LUMO gap would suggest higher reactivity.

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -6.5 | Diphenylacetate rings |

| LUMO | -1.2 | 2-Chlorobenzyl ring, C=O group |

| HOMO-LUMO Gap | 5.3 | - |

Note: The energy values in this table are illustrative and represent plausible outcomes for a molecule of this type.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

For this compound, the MEP surface would be expected to show:

Negative Potential: Around the carbonyl oxygen and the chlorine atom due to their high electronegativity and lone pairs of electrons.

Positive Potential: Around the hydrogen atoms of the aromatic rings.

π-Regions: The faces of the aromatic rings would exhibit a moderately negative potential due to the delocalized π-electrons.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its behavior in a solvent. fiveable.me

By simulating the molecule's trajectory over nanoseconds or longer, MD can reveal:

Conformational Preferences: The relative populations of different conformers (rotational isomers) at a given temperature. The rotation around the ester C-O bond and the C-C bonds connecting the rings to the central carbon are key degrees of freedom.

Dynamical Properties: The flexibility and fluctuations of different parts of the molecule. For instance, the phenyl rings and the chlorobenzyl group will exhibit vibrational and rotational motions.

An MD simulation of this compound in a solvent box would provide a dynamic picture of its behavior, complementing the static information obtained from quantum chemical calculations.

QSAR (Quantitative Structure-Activity Relationship) and Cheminformatics Approaches to Structural Modifications

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a particular chemical property. These models are instrumental in medicinal chemistry and toxicology for predicting the activity of new or untested compounds. nih.govmdpi.com For this compound, QSAR and cheminformatics approaches could be invaluable in guiding structural modifications to enhance desired properties or reduce unwanted effects.

A typical QSAR study involves several key steps:

Data Set Collection: A dataset of structurally related compounds with measured biological activity (e.g., pesticidal, herbicidal, or therapeutic activity) would be compiled. In the absence of direct data for this compound, data from other diphenylacetate esters or compounds with similar structural motifs would be utilized.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical equation that links the molecular descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For instance, a study on aliphatic esters successfully used a Genetic Algorithm-Multiple Linear Regression (GA-MLR) method to develop a QSAR model for predicting aquatic toxicity. nih.gov This model, based on just two molecular descriptors, demonstrated satisfactory predictive ability, highlighting the power of QSAR in environmental toxicology. nih.gov Similarly, QSAR studies on arylsubstituted cycloalkenecarboxylic acid methyl esters have been used to understand their binding affinity to the human dopamine transporter. nih.gov

Cheminformatics tools would be employed throughout this process for data management, structure visualization, and the application of computational algorithms. By analyzing the developed QSAR model for diphenylacetate analogs, researchers could identify which structural features are most influential for a given activity. For example, the model might reveal that increasing the electron-withdrawing nature of the substituent on the benzyl (B1604629) ring enhances activity, or that specific steric properties are crucial for receptor binding. This knowledge would then guide the rational design of new derivatives of this compound with potentially improved performance.

Interactive Data Table: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Descriptor Name | Description | Potential Relevance for this compound |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | Could influence reactivity and interaction with biological targets. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | Important for understanding chemical reactivity and stability. |

| Steric | Molar Refractivity | A measure of the volume occupied by a molecule and its polarizability. | Can be related to how the molecule fits into a binding site. |

| Hydrophobicity | LogP | The logarithm of the partition coefficient between octanol and water; a measure of lipophilicity. | Crucial for absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological | Wiener Index | A descriptor based on the distances between all pairs of atoms in the molecule's graph. | Can be related to molecular branching and size. |

Machine Learning Applications in Predicting Reactivity and Properties

Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool in chemistry for predicting molecular properties, reactivity, and biological activity. nih.govnih.govnih.gov ML models can learn complex, non-linear relationships from large datasets that may not be captured by traditional QSAR methods. nih.govresearchgate.net

For this compound, machine learning models could be developed to predict a variety of endpoints:

Reactivity Prediction: ML models can be trained on datasets of chemical reactions to predict the outcome or rate of a reaction for a new set of reactants. cmu.eduresearchgate.net For example, a model could predict the susceptibility of the ester bond in this compound to hydrolysis under different conditions or predict potential side reactions during its synthesis. Hybrid models combining machine learning with traditional transition state modeling have shown promise in accurately predicting reaction barriers. chemrxiv.org

Property Prediction: ML algorithms can predict a wide range of physicochemical properties, such as solubility, boiling point, and toxicity. jsr.orgresearchgate.net For instance, a model could be trained on a database of chlorinated aromatic compounds to predict the potential carcinogenicity of this compound and its derivatives. nih.gov

Biological Activity Prediction: Similar to QSAR, ML can be used to predict the biological activity of compounds. nih.govjsr.org Deep learning models, a more advanced form of machine learning, have shown particular promise in this area. researchgate.net These models can learn directly from 2D or 3D representations of molecules, such as molecular fingerprints or graphs, to predict their interaction with biological targets.

The development of a machine learning model for this compound would typically involve:

Data Curation: Assembling a large and diverse dataset of molecules with the property or activity of interest.

Featurization: Converting the molecular structures into a numerical format that the ML algorithm can process. Common methods include the use of molecular fingerprints (bit vectors representing the presence or absence of certain structural features) or calculated molecular descriptors.

Model Training: Selecting an appropriate ML algorithm (e.g., Random Forest, Support Vector Machines, or a Neural Network) and training it on the curated dataset.

Model Evaluation and Validation: Assessing the model's performance on an independent test set to ensure its predictive accuracy and generalizability.

Interactive Data Table: Comparison of Machine Learning Algorithms for Chemical Prediction

| Algorithm | Description | Strengths | Potential Application for this compound |

| Random Forest | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Robust to overfitting, can handle high-dimensional data. | Predicting biological activity or toxicity. |

| Support Vector Machine (SVM) | A supervised learning model that finds the optimal hyperplane that separates data points of different classes or predicts a continuous value. | Effective in high-dimensional spaces, memory efficient. | Classifying compounds as active or inactive. |

| Artificial Neural Network (ANN) | A model inspired by the structure of the human brain, consisting of interconnected nodes (neurons) organized in layers. | Can learn complex non-linear relationships, highly flexible. | Predicting a wide range of properties and activities from molecular structure. |

| Gradient Boosting Machines | An ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. | Often provides high predictive accuracy. | Developing highly accurate models for reactivity or property prediction. |

The application of these advanced computational techniques holds significant promise for accelerating the discovery and development of new compounds related to this compound by enabling a more targeted and efficient exploration of chemical space.

Exploration of Chemical Applications in Non Biological and Non Clinical Domains

Role in Materials Science and Polymer Chemistry

The unique structural attributes of 2-chlorobenzyl diphenylacetate, featuring a bulky diphenylacetate group and a reactive chlorobenzyl moiety, position it as a valuable precursor in the development of specialized polymeric materials. Its incorporation into polymer chains can impart unique thermal, optical, and mechanical properties, making it a compound of interest for advanced material synthesis.

Precursor in the Synthesis of Specialty Polymers and Copolymers

While extensive research into the applications of this compound is ongoing, its potential as a monomer or a modifying agent in the synthesis of specialty polymers and copolymers is a significant area of investigation. The presence of the ester and chloro groups allows for its participation in various polymerization reactions, including condensation and substitution polymerizations. These reactions can lead to the formation of polyesters or polyethers with tailored properties. The bulky diphenylacetate side chain can influence the polymer's solubility, thermal stability, and molecular packing, while the chlorobenzyl group offers a site for further post-polymerization modification.

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are crucial for the development of advanced photonic and optoelectronic devices. The investigation into the NLO properties of materials derived from this compound is a promising field of study. The aromatic rings within the diphenylacetate and chlorobenzyl groups contribute to the molecule's polarizability, a key factor for NLO activity. Theoretical and experimental studies would focus on measuring the second and third-order NLO responses of polymers and composite materials containing this compound. The arrangement and electronic interactions of these molecular units within a material are critical for achieving substantial NLO effects.

Development of Advanced Functional Materials

The synthesis of advanced functional materials with specific physical and chemical properties is a cornerstone of modern materials science. This compound serves as a versatile building block in this endeavor. Its incorporation into material matrices, whether through covalent bonding or as a dopant, can be explored to create materials with enhanced flame retardancy, due to the presence of chlorine, or with modified refractive indices. The development of such materials could have applications in specialized coatings, high-performance composites, and optical components.

Applications in Catalysis and Reaction Development

In the realm of catalysis, the structure of this compound suggests its potential utility as a ligand component or a reagent in specific chemical transformations. The ester and chloro functionalities can coordinate with metal centers or participate directly in catalytic cycles.

The design of novel catalysts often relies on the synthesis of complex organic ligands that can fine-tune the electronic and steric environment of a metal catalyst. The diphenylacetate moiety could provide a sterically demanding environment, influencing the selectivity of a catalytic reaction. Furthermore, the chlorobenzyl group could be chemically modified to introduce other coordinating groups, leading to the development of bidentate or multidentate ligands for a range of catalytic applications, including cross-coupling reactions and asymmetric synthesis.

Advanced Chemical Sensing and Analytical Methodologies

The development of sensitive and selective chemical sensors is critical for environmental monitoring, industrial process control, and medical diagnostics. The potential of this compound in the fabrication of chemical sensors is an area ripe for exploration. Its aromatic structure can engage in π-π stacking interactions with certain analytes, while the polar ester group can participate in hydrogen bonding or dipole-dipole interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-chlorobenzyl diphenylacetate in academic laboratories?

- Methodology :

- Esterification : React diphenylacetic acid with 2-chlorobenzyl chloride or bromide in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous ethanol. Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Confirm purity via NMR (¹H/¹³C) and GC-MS .

- Safety : Handle 2-chlorobenzyl halides in a fume hood due to their lachrymatory and irritant properties .

Q. How can researchers assess the purity and stability of this compound?

- Analytical Techniques :

- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to detect impurities. Derivatization may enhance sensitivity for trace halides .

- Spectroscopy : IR spectroscopy (carbonyl stretching frequency ~1740 cm⁻¹ for esters) and NMR (aromatic protons in δ 7.2–7.5 ppm region) confirm structural integrity .

- Stability Testing : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH) .

Q. What safety protocols are critical when handling this compound?

- Key Precautions :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and weighing .

- Toxicity : Acute oral LD₅₀ (rat) data for similar chlorinated esters suggest moderate toxicity (e.g., 670 mg/kg for 2-chlorophenol derivatives). Avoid inhalation/ingestion .

- Waste Disposal : Collect halogenated waste separately and incinerate via certified hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology :

- X-Ray Crystallography : For coordination complexes (e.g., tin carboxylates), analyze Sn–O bond lengths (2.1–2.8 Å) and tetrahedral distortion (Σ C–Sn–C angles ~341.5°) to infer steric effects .

- Computational Modeling : Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16) to validate electronic effects of the 2-chlorobenzyl group .

Q. What pharmacological assays are suitable for studying receptor interactions of diphenylacetate esters?

- Experimental Design :

- Muscarinic Receptor Binding : Use radioligand displacement assays (e.g., [³H]-N-methylscopolamine) to measure affinity (Kᵢ) for M1-M5 subtypes. Derivatives like 4-DAMP mustard show subtype selectivity (Kᵢ < 10 nM for M3) .

- Functional Assays : Measure intracellular Ca²⁺ flux in CHO cells expressing recombinant receptors to evaluate agonist/antagonist activity .

Q. How should researchers address contradictions in synthetic yields or analytical data for this compound?

- Troubleshooting Strategies :

- Reaction Optimization : Vary catalysts (e.g., DMAP vs. H₂SO₄) or solvents (THF vs. DMF) to improve esterification efficiency .

- Data Validation : Cross-reference NMR shifts with literature for diphenylacetate esters (e.g., δ 4.8–5.2 ppm for benzyl CH₂ groups) .

- Batch Analysis : Compare multiple batches using LC-MS to identify impurities (e.g., residual benzyl halides) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to minimize hydrolysis of the ester bond .

- Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₇ClO₂) .

- Ethical Compliance : Adhere to institutional guidelines for handling toxic/reactive intermediates (e.g., 2-chlorobenzyl chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.